3,4-Diphenyl-4H-1,4-benzothiazine
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Overview
Description
3,4-Diphenyl-4H-1,4-benzothiazine is a heterocyclic compound that features a benzene ring fused with a thiazine ring. This compound is part of the broader class of benzothiazines, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diphenyl-4H-1,4-benzothiazine can be synthesized through various methods. One common approach involves the condensation of substituted 2-aminobenzenethiols with β-ketoesters, followed by oxidative cyclization . Another method includes the reaction of 2,2’-dithiodianiline with ethyl acetylenecarboxylate in a sealed tube or autoclave . Additionally, base-induced synthesis using sodium hydroxide has been reported .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free conditions are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diphenyl-4H-1,4-benzothiazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the thiazine ring, although specific conditions and reagents are less commonly reported.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Base-Induced Reactions: Sodium hydroxide solutions.
Cyclization: β-ketoesters and 2-aminobenzenethiols.
Major Products:
Sulfone Derivatives: Formed through oxidation reactions.
Substituted Benzothiazines: Resulting from various substitution reactions.
Scientific Research Applications
3,4-Diphenyl-4H-1,4-benzothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-4H-1,4-benzothiazine involves its interaction with biological targets through hydrogen bonding and π-π interactions. The compound’s heteroatoms (nitrogen and sulfur) can engage in hydrogen bonds, while the fused aromatic ring can form π-π interactions with biological targets . These interactions contribute to its diverse biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar thiazine ring structure and exhibit comparable biological activities.
Phenothiazines: Known for their antipsychotic properties, phenothiazines also contain a benzothiazine core.
Benzoxazines: These compounds have a similar heterocyclic structure and are used in various industrial applications.
Uniqueness: 3,4-Diphenyl-4H-1,4-benzothiazine is unique due to its structural flexibility and the ability to undergo diverse chemical reactions.
Properties
CAS No. |
79246-66-5 |
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Molecular Formula |
C20H15NS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3,4-diphenyl-1,4-benzothiazine |
InChI |
InChI=1S/C20H15NS/c1-3-9-16(10-4-1)19-15-22-20-14-8-7-13-18(20)21(19)17-11-5-2-6-12-17/h1-15H |
InChI Key |
MMOYVPLIHSAWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=CC=CC=C3N2C4=CC=CC=C4 |
Origin of Product |
United States |
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